

Preclinical Pharmacology of Eleclazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Eleclazine hydrochloride					
Cat. No.:	B8068773	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

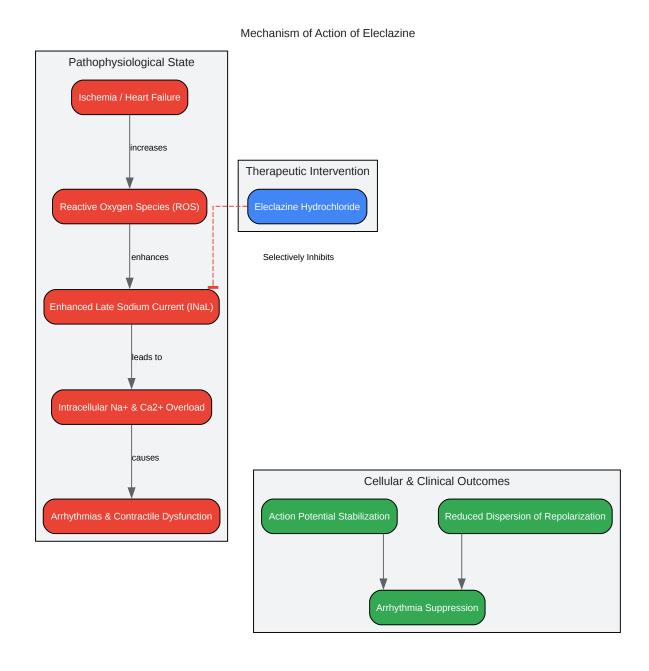
Abstract

Eleclazine hydrochloride (also known as GS-6615) is a potent and selective inhibitor of the cardiac late sodium current (INaL).[1] Enhanced INaL is a key pathophysiological mechanism in various cardiovascular disorders, contributing to arrhythmias and contractile dysfunction. This technical guide provides a comprehensive overview of the preclinical pharmacology of Eleclazine, summarizing its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols. The data presented herein is intended to serve as a resource for researchers and professionals in the field of cardiovascular drug development.

Introduction

The late sodium current (INaL) is a sustained component of the fast sodium current that results from incomplete inactivation of the cardiac voltage-gated sodium channel, Nav1.5. Under pathological conditions such as ischemia and heart failure, INaL is enhanced, leading to intracellular sodium and calcium overload, which can cause electrical instability and impaired cardiac function.[2][3] Eleclazine is a second-generation INaL inhibitor designed for greater potency and selectivity compared to earlier agents.[3] Its preclinical profile demonstrates significant potential in mitigating the detrimental effects of enhanced INaL.

Mechanism of Action



Foundational & Exploratory

Check Availability & Pricing

Eleclazine selectively inhibits the late sodium current (INaL) with minimal effects on the peak sodium current (INaP) at therapeutic concentrations.[2][4] This selectivity is crucial, as inhibition of INaP can lead to undesirable side effects, including slowed conduction and proarrhythmia.[2] By inhibiting the enhanced INaL, Eleclazine helps to prevent the sodium and subsequent calcium overload in cardiomyocytes. This leads to a shortening of the action potential duration (APD), a reduction in the spatial and temporal dispersion of repolarization, and suppression of arrhythmias.[2][4]

Click to download full resolution via product page

Mechanism of Action of Eleclazine.

Check Availability & Pricing

Quantitative Pharmacology Data

The preclinical activity of Eleclazine has been quantified across a range of in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Potency and Selectivity

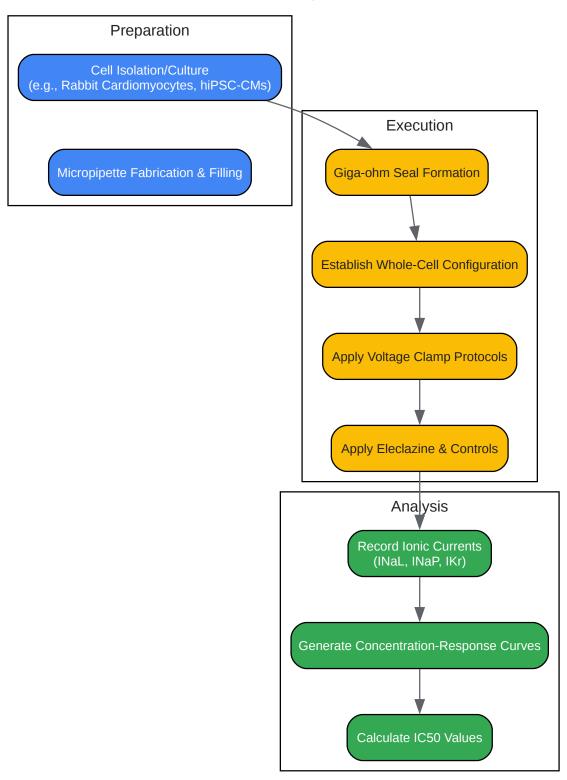
Parameter	Species/Syste m	Condition	IC50 / Potency	Reference
Late INa Inhibition	Rabbit Ventricular Myocytes	ATX-II Enhanced	0.7 μΜ	[2][4]
Human iPSC- Cardiomyocytes	-	0.6 μM (at 10 Hz)	[5]	
Human Cardiac Nav1.5 Channels	-	0.62 ± 0.12 μM	[5]	
Rat Ventricular Myocytes	Activated	179.9 nM	[5]	
Porcine Atrial Myocytes	Enhanced	736 ± 67 nM	[6]	
Peak INa Inhibition	Human iPSC- Cardiomyocytes	Use-Dependent Block	0.6 μΜ	[7]
Potassium Current (IKr) Inhibition	Heterologous Expression System	-	~14.2 µM	[8][9]

Table 2: In Vivo Efficacy in Animal Models

Animal Model	Condition	Dosing	Key Finding	Reference
Rabbit	Ischemia (LAD Occlusion)	-	EC50 of 190 nM for reducing S-T segment elevation (42x more potent than ranolazine)	[3]
Porcine	Catecholamine- Induced VT	0.3 mg/kg IV	Reduced 3- to 7- beat VT incidence by 56%	[10][11]
Catecholamine- Induced VT	0.3 mg/kg IV	Reduced peak T- wave alternans by 64%	[10][11]	
Porcine	Autonomically Induced AF	0.9 mg/kg IV	Reduced epinephrine- induced atrial premature beats >3-fold	[6]
Autonomically Induced AF	0.9 mg/kg IV	Suppressed AF in all animals tested	[6]	
Rabbit	Heart Failure with Ischemia- Reperfusion	1 μM (Langendorff)	Reduced VF inducibility and severity at therapeutic hypothermia	[12]

Key Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of Eleclazine.



In Vitro Electrophysiology (Patch Clamp)

- Objective: To determine the potency and selectivity of Eleclazine on cardiac ion channels.
- Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rabbit ventricles) or human induced pluripotent stem cells (hiPSCs) are differentiated into cardiomyocytes.[2][7]
- Recording: Whole-cell patch-clamp technique is used to record ionic currents (e.g., INaL, INaP, IKr).
- INaL Enhancement: To study INaL, it is often enhanced using agents like sea anemone toxin (ATX-II), which slows sodium channel inactivation.[2][4]
- Data Analysis: Concentration-response curves are generated by applying increasing concentrations of Eleclazine to determine the IC50 value. Use-dependency is assessed by applying trains of depolarizing pulses at different frequencies.

In Vitro Patch Clamp Workflow

Click to download full resolution via product page

Workflow for In Vitro Patch Clamp Electrophysiology.

Ex Vivo Langendorff Heart Model

- Objective: To assess the electrophysiological effects of Eleclazine on the whole heart.
- Preparation: Animal hearts (e.g., rabbit) are excised and mounted on a Langendorff apparatus, where they are retrogradely perfused with an oxygenated buffer solution to maintain viability.[5][12]
- Intervention: Models of cardiac pathology, such as ischemia-reperfusion, can be created by temporarily ligating a coronary artery.[12] Eleclazine is added to the perfusate at desired concentrations.
- Measurements: Electrophysiological parameters are recorded using techniques like highresolution epicardial mapping or monophasic action potential (MAP) recordings.[5] This allows for the measurement of action potential duration, refractoriness, and conduction velocity.
- Arrhythmia Induction: Programmed electrical stimulation is used to assess the propensity for arrhythmias (e.g., ventricular tachycardia, fibrillation) and the ability of Eleclazine to suppress them.[5]

In Vivo Animal Models of Arrhythmia

- Objective: To evaluate the anti-arrhythmic efficacy of Eleclazine in a living organism.
- Model: Large animal models, such as Yorkshire pigs, are often used due to their cardiac physiology being similar to humans.[6][10]
- Arrhythmia Induction: Arrhythmias are induced through pharmacological challenges (e.g., intravenous epinephrine infusion to induce catecholaminergic ventricular tachycardia) or a combination of autonomic nervous system stimulants (epinephrine and acetylcholine for atrial fibrillation).[6][10]
- Drug Administration: Eleclazine is administered, typically via intravenous infusion, to achieve clinically relevant plasma concentrations.[6][8]
- Data Collection: Continuous intraventricular electrogram recordings are used to monitor heart rhythm and quantify the incidence and duration of arrhythmias, such as ventricular

premature beats (VPBs) and ventricular tachycardia (VT).[10] T-wave alternans, a marker of electrical instability, can also be measured.[10][11]

Safety and Selectivity Profile

A key feature of Eleclazine's preclinical profile is its selectivity for the late sodium current over other cardiac ion channels, particularly the peak sodium current and the hERG potassium channel (responsible for IKr).[2] This selectivity minimizes the risk of adverse effects commonly associated with less selective sodium channel blockers, such as QRS widening and proarrhythmic effects in the setting of ischemia.[2] In a porcine model, Eleclazine did not attenuate the inotropic response to catecholamines, suggesting a favorable profile regarding cardiac contractility.[6]

Conclusion

The preclinical data for **Eleclazine hydrochloride** strongly support its mechanism of action as a potent and selective inhibitor of the cardiac late sodium current. Through this mechanism, it has demonstrated significant anti-arrhythmic and anti-ischemic effects across a variety of in vitro, ex vivo, and in vivo models. Its selectivity profile suggests a favorable safety margin compared to broader-spectrum anti-arrhythmic agents. These findings have provided a solid foundation for the clinical investigation of Eleclazine in cardiovascular diseases characterized by enhanced late sodium current.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. gilead.com [gilead.com]
- 2. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

- 4. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Eleclazine (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
- 6. Eleclazine, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Eleclazine Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Pharmacology of Eleclazine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068773#preclinical-pharmacology-of-eleclazine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com